molecular formula C13H26O5 B14289739 Acetic acid;6-(oxan-2-yloxy)hexan-1-ol CAS No. 120540-21-8

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol

Cat. No.: B14289739
CAS No.: 120540-21-8
M. Wt: 262.34 g/mol
InChI Key: UJQVINWZSNEHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol is an organic compound that features both an acetic acid moiety and a hexanol group linked via an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-(oxan-2-yloxy)hexan-1-ol typically involves the reaction of 6-hydroxyhexanoic acid with oxane under acidic conditions. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the acetic acid and the hydroxyl group of the hexanol, facilitated by the presence of a catalytic amount of sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. The use of a catalyst such as p-toluenesulfonic acid can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;6-(oxan-2-yloxy)hexan-1-ol exerts its effects involves the interaction of its functional groups with specific molecular targets. The ester linkage can undergo hydrolysis to release acetic acid and hexanol, which can then participate in various biochemical pathways. The oxane ring provides structural stability and can influence the compound’s reactivity and interaction with enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;6-(oxan-2-yloxy)hexan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and physical properties.

Properties

CAS No.

120540-21-8

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

acetic acid;6-(oxan-2-yloxy)hexan-1-ol

InChI

InChI=1S/C11H22O3.C2H4O2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11;1-2(3)4/h11-12H,1-10H2;1H3,(H,3,4)

InChI Key

UJQVINWZSNEHQR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCOC(C1)OCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.